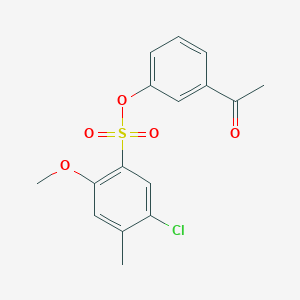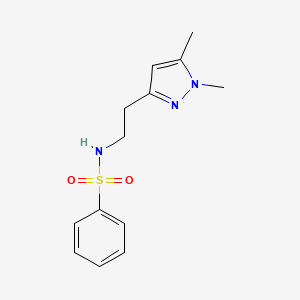
N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential bioactive properties. The compound belongs to a class of sulfonamide derivatives that are frequently explored for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be achieved through a multistep process:
Formation of the pyrazole ring: : This often involves the cyclization of hydrazine with a suitable diketone, such as acetylacetone.
Introduction of the methylsulfonyl group: : This step can be done via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Attachment of the o-tolyl group: : This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the sulfonamide linkage: : This typically involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above steps to ensure high yields and purity. This may include the use of flow chemistry techniques to streamline the synthesis, as well as advanced purification methods like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations, particularly at the methylsulfonyl group.
Reduction: : Hydrogenation reactions can reduce the dihydro-pyrazole ring.
Substitution: : The aromatic moieties can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon can facilitate hydrogenation.
Substitution: : Reagents such as bromine for electrophilic substitution or strong bases like sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidized forms at the sulfonyl group.
Reduced pyrazole derivatives.
Substituted aromatic products, depending on the positions targeted during reactions.
科学的研究の応用
N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is explored in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential inhibitory effects on certain enzymes.
Medicine: : Studied for its anti-inflammatory and anticancer activities.
Industry: : Employed in the development of new materials and catalysts.
作用機序
Molecular Targets and Pathways Involved
Enzyme Inhibition: : The compound may act by inhibiting key enzymes involved in inflammatory processes or cancer cell proliferation.
Pathway Interactions: : It can interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.
類似化合物との比較
When compared with other sulfonamide derivatives, N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is distinguished by its specific combination of functional groups, which may contribute to its unique bioactivity profile.
Similar Compounds
N-phenylbenzenesulfonamide
N-(o-tolyl)benzenesulfonamide
N-(3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
These comparisons highlight how slight modifications in the chemical structure can lead to variations in biological and chemical properties.
特性
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-10-7-9-15(12-16)18-13-19(22(20-18)27(3,23)24)17-11-6-5-8-14(17)2/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAQHSHEOWCJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2354202.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)
![ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate](/img/structure/B2354205.png)


![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2354210.png)
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

